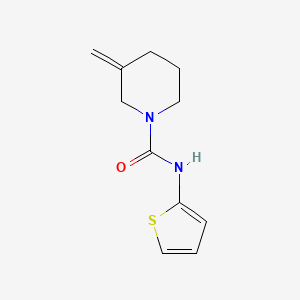

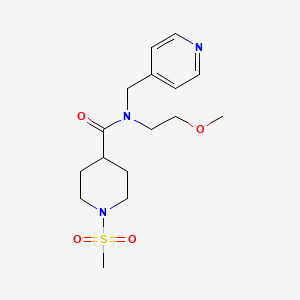

3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex chemical reactions, showcasing the versatility of these compounds in chemical synthesis. A method involving the Mannich reaction for synthesizing N,S-containing heterocycles demonstrates the chemical creativity employed in creating piperidine-related molecules. This process yields products with significant yields, indicating the efficiency of such synthetic routes (Dotsenko, Krivokolysko, & Litvinov, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide has been explored through techniques like X-ray crystallography. These studies reveal the conformational dynamics and stability crucial for understanding the compound's interactions and potential functionality. For instance, the crystal structure of related compounds provides insights into the stereochemistry and electronic environment that could influence their chemical behavior and reactivity (Balaban et al., 2008).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. Studies demonstrate that these compounds can undergo reactions such as aminomethylation, offering pathways to novel structures and functionalities. These reactions not only expand the chemical space of piperidine derivatives but also highlight their potential as versatile intermediates in organic synthesis (Dotsenko, Krivokolysko, & Litvinov, 2012).

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

- Novel piperidine derivatives have been synthesized and characterized for their potential anticancer properties. Specifically, compounds have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Anti-inflammatory Potential

- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been synthesized as part of a program targeting novel molecules for potential anti-inflammatory agents, based on the activity of structurally related molecules (G. P. Moloney, 2001).

Neurological and Receptor Studies

- N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were designed as opioid receptor antagonists, showcasing the utility of structurally similar compounds in understanding receptor interactions and potential therapeutic applications for neurological conditions (F. Carroll et al., 2005).

Topoisomerase IIα Inhibition and Anticancer Activity

- Curcumin mimics, specifically 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, were synthesized and shown to possess high anti-proliferative properties and topoisomerase IIα inhibitory properties, indicating their potential in cancer treatment (Nehmedo G. Fawzy et al., 2019).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds are known to interact with their targets in a variety of ways, leading to different physiological and biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely, and these properties significantly impact the bioavailability of these compounds .

Result of Action

Piperidine derivatives are known to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Like all pharmaceutical compounds, its action and efficacy can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of piperidine and thiophene derivatives.

Propriétés

IUPAC Name |

3-methylidene-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-9-4-2-6-13(8-9)11(14)12-10-5-3-7-15-10/h3,5,7H,1-2,4,6,8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHHRKFDHNOJHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)NC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)